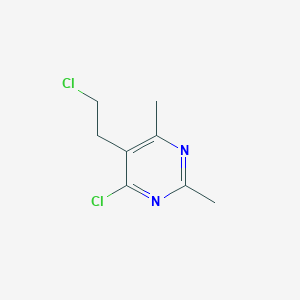

4-Chloro-5-(2-chloroethyl)-2,6-dimethylpyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4-Chloro-5-(2-chloroethyl)pyrimidine” is a chemical compound with the molecular formula C6H6Cl2N2 . It belongs to the family of pyrimidine derivatives.

Synthesis Analysis

The synthesis of “4-Chloro-5-(2-chloroethyl)-2,6-dimethylpyrimidine” involves the use of DABCO (1,4-diazabicyclo[2.2.2]octane) in the synthesis of piperazine derivatives . The reaction involves the use of different reagents such as alkyl halides, aryl (heteroary) halides, carboxylic acids, diaryliodonium salts, tosyl halides, activated alkynes, benzynes, etc .

Molecular Structure Analysis

The molecular structure of “4-Chloro-5-(2-chloroethyl)-2,6-dimethylpyrimidine” consists of a pyrimidine ring with chlorine and ethyl groups attached . The molecular weight of the compound is 177.03 .

Chemical Reactions Analysis

The chemical reactions involving “4-Chloro-5-(2-chloroethyl)-2,6-dimethylpyrimidine” are complex and involve the use of DABCO as a unique base, combining the properties of a strong nucleophile and a good nucleofuge . Reactions catalyzed by DABCO include the Morita–Baylis–Hillman and Knoevenagel reactions, as well as the Michael and Biginelli reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Chloro-5-(2-chloroethyl)-2,6-dimethylpyrimidine” include a predicted boiling point of 272.7±25.0 °C and a predicted density of 1.340±0.06 g/cm3 . The pKa of the compound is predicted to be 0.01±0.16 .

Scientific Research Applications

Medicinal Chemistry and Drug Development

4-Chloro-5-(2-chloroethyl)-2,6-dimethylpyrimidine has been investigated for its potential as a building block in drug synthesis. Researchers have explored its reactivity in various reactions, leading to the development of novel compounds with potential therapeutic applications. For instance, it has been utilized in the synthesis of piperazine derivatives via C–N bond cleavage . These derivatives may exhibit biological activity, making them interesting candidates for drug discovery.

Safety and Hazards

Future Directions

The 1,2,3-dithiazole scaffold, which is similar to the structure of “4-Chloro-5-(2-chloroethyl)-2,6-dimethylpyrimidine”, has been reported to possess a wide variety of nascent pharmacological activities . This suggests that there could be potential opportunities for the development of new compounds and drugs using this scaffold .

Mechanism of Action

Target of Action

Pyridazine and pyridazinone derivatives, which are structurally similar to the compound , have been shown to interact with a range of biological targets . These targets can include various enzymes, receptors, and proteins involved in critical physiological processes .

Mode of Action

The interaction of these compounds with their targets can lead to changes in the function of these targets, potentially altering cellular processes . For example, some pyridazine derivatives have been found to have anti-inflammatory activity .

Biochemical Pathways

The affected pathways can vary widely depending on the specific targets of the compound. They could involve pathways related to inflammation, cell growth, neurotransmission, and many others .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For instance, if the compound targets an enzyme involved in inflammation, its action could result in reduced inflammation .

properties

IUPAC Name |

4-chloro-5-(2-chloroethyl)-2,6-dimethylpyrimidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10Cl2N2/c1-5-7(3-4-9)8(10)12-6(2)11-5/h3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSEUTEVJLKUCNM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)C)Cl)CCCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2521904.png)

![6-Chloro-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2521906.png)

![7-(2-chlorophenyl)-4-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)-1,4-thiazepane](/img/structure/B2521913.png)

![3-bromo-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2521914.png)

![4-({[5-(2,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)morpholine](/img/structure/B2521919.png)

![2-{[6-isopropyl-2-(4-methylpiperidino)-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N~1~-(3-methylphenyl)acetamide](/img/structure/B2521921.png)

![N-[5-acetyl-1-(3-methoxypropyl)-6-methyl-2-oxo-1,2-dihydro-3-pyridinyl]benzenecarboxamide](/img/structure/B2521925.png)

![2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]-2-phenylacetamide](/img/structure/B2521926.png)